REACTION_CXSMILES
|
[CH2:1]([NH:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH3:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:20]1[CH2:22][CH:21]1[CH2:23][O:24][C:25]1[C:37]2[C:36]3[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=3)[NH:30][C:29]=2[CH:28]=[CH:27][CH:26]=1>C(O)C>[CH2:1]([N:8]([CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH3:19])[CH2:22][CH:21]([OH:20])[CH2:23][O:24][C:25]1[C:37]2[C:36]3[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=3)[NH:30][C:29]=2[CH:28]=[CH:27][CH:26]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
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35 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCCOC1=C(C=CC=C1)OC
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Name
|
|
Quantity
|
225 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
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30.1 g
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Type
|
reactant
|
Smiles
|
O1C(C1)COC1=CC=CC=2NC3=CC=CC=C3C12
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Control Type
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AMBIENT
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The solution was stirred for 3 h at room temperature and next 5 h at 0° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 15 h
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Duration
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15 h
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Type
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ADDITION
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Details
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The boiling solution was treated with 3 g of activated carbon for 30 min
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Duration
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30 min
|
Type
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FILTRATION
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Details
|
The activated carbon was filtered off in the heat
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Type
|
WASH
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Details
|
washed with 20 ml ethanol
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Type
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FILTRATION
|
Details
|
The product was filtered under suction
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Type
|
WASH
|
Details
|
washed twice with 10 ml cold ethanol
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Type
|
CUSTOM
|
Details
|
The substance was dried at 50° C. for 12 h
|
Duration
|
12 h
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N(CC(COC1=CC=CC=2NC3=CC=CC=C3C12)O)CCOC1=C(C=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |